molecular formula C11H18N2 B13038624 (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine

Cat. No.: B13038624
M. Wt: 178.27 g/mol
InChI Key: CZXPCBGOKOOGDN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trimethylbenzaldehyde and an appropriate chiral amine.

    Reductive Amination: The key step involves the reductive amination of 2,4,6-trimethylbenzaldehyde with the chiral amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products

    Oxidation: Imines, amides, or nitro derivatives.

    Reduction: Saturated amines or alcohols.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar diamines in biological systems.

Medicine

Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its diamine functionality allows it to act as a cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism by which (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Interaction: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Polymerization: In polymer chemistry, it acts as a cross-linker, forming covalent bonds between polymer chains and enhancing material properties.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound , with similar but distinct biological activities.

    1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: The racemic mixture, which lacks the stereochemical purity of the (1S) enantiomer.

    1-(2,4,6-Trimethylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

Uniqueness

The uniqueness of (1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine lies in its chiral nature and the specific arrangement of its functional groups. This configuration imparts distinct chemical and biological properties, making it valuable for applications requiring stereochemical precision.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m1/s1

InChI Key

CZXPCBGOKOOGDN-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](CN)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.